molecular formula C10H9N3 B1626112 3-Phenylpyridazin-4-amine CAS No. 85156-25-8

3-Phenylpyridazin-4-amine

Cat. No. B1626112
CAS RN: 85156-25-8
M. Wt: 171.2 g/mol
InChI Key: HVMZWEXKGOJZAF-UHFFFAOYSA-N
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Description

3-Phenylpyridazin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Phenylpyridazin-4-amine has been analyzed using various computational tools. Density Functional Theory (DFT) calculations have been used to investigate the geometry structures, frontier molecular orbital, molecular electrostatic potential maps, and gap energies of the synthesized compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenylpyridazin-4-amine are not detailed in the available literature, pyridazine derivatives, which include 3-Phenylpyridazin-4-amine, have been shown to possess a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

3-Phenylpyridazin-4-amine is a solid powder at room temperature . It has a molecular weight of 171.2 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Electrophilic Amination Applications

  • Electrophilic Amination : Research by Armstrong et al. (2000) explored electrophilic amination using derivatives like 3-aryl-N-carboxamido oxaziridines, highlighting the use of such compounds in amination of various substrates, which is a critical process in synthetic chemistry (Armstrong, Atkin, & Swallow, 2000).

Photophysics and Electrochemistry

  • Photophysics and Electrochemistry : Schneider et al. (2009) studied cyclometalated platinum(II) acetylide complexes, demonstrating their properties in photophysics and electrochemistry. Such research has implications for materials science and photochemical applications (Schneider et al., 2009).

Structural Directing Agents in Crystal Engineering

  • Crystal Engineering : Liu et al. (2015) conducted a study on aliphatic and aromatic amines as structure-directing agents, impacting the crystal and electronic structures of iodoplumbate hybrids. This research is pivotal in the field of crystal engineering and materials science (Liu et al., 2015).

Metal-Free Photoredox Catalysis

  • Photoredox Catalysis : Ociepa, Turkowska, & Gryko (2018) presented a metal-free photoredox strategy using primary amine derivatives for bond formation, showcasing the importance of such methodologies in green chemistry (Ociepa, Turkowska, & Gryko, 2018).

Renewable Building Blocks in Polymer Chemistry

  • Polymer Chemistry : Trejo-Machin et al. (2017) explored using phloretic acid, a phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation, a key area in polymer science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Catalyst Development in Organic Synthesis

  • Organic Synthesis Catalysts : Zhang et al. (2019) developed copper-catalyzed reactions of 2-amine-triazines with nitriles. This work is significant in developing new catalysts for organic synthesis (Zhang, Zhang, Wang, Shi, Ban, & Cui, 2019).

Reactivity and Mechanism in Thermosetting Resins

  • Thermosetting Resins : Sun et al. (2015) investigated the reactivity and mechanisms of amines as hardeners for bis-benzoxazine monomers, contributing to the understanding of thermosetting resins (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).

Degradable Polymeric Materials

  • Biodegradable Polymers : Lynn and Langer (2000) synthesized poly(β-aminoesters) for potential biomedical applications, emphasizing the importance of degradable polymers in medical science (Lynn & Langer, 2000).

Antimicrobial Activities in Pharmacology

  • Pharmacology : Thirunarayan and Renuka (2014) studied the antimicrobial activities of 1, 3-oxazine amine derivatives, a crucial aspect in the development of new pharmaceuticals (Thirunarayan & Renuka, 2014).

Future Directions

Future research could focus on the development of more effective FABP4 inhibitors, considering the recent interest in inhibiting fatty acid binding protein 4 (FABP4). Computational tools could be employed to accelerate the overall drug design process .

properties

IUPAC Name

3-phenylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-7-12-13-10(9)8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMZWEXKGOJZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517249
Record name 3-Phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyridazin-4-amine

CAS RN

85156-25-8
Record name 3-Phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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